molecular formula C8H5BrClN3 B13908944 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine

4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine

Cat. No.: B13908944
M. Wt: 258.50 g/mol
InChI Key: HGJGCFLWFJRYFX-UHFFFAOYSA-N
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Description

4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine is a heterocyclic compound that contains both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine typically involves the reaction of 4-bromo-1H-imidazole with 2-chloropyridine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .

Scientific Research Applications

4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for diverse applications and interactions in various fields of research.

Properties

Molecular Formula

C8H5BrClN3

Molecular Weight

258.50 g/mol

IUPAC Name

4-(4-bromoimidazol-1-yl)-2-chloropyridine

InChI

InChI=1S/C8H5BrClN3/c9-7-4-13(5-12-7)6-1-2-11-8(10)3-6/h1-5H

InChI Key

HGJGCFLWFJRYFX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N2C=C(N=C2)Br)Cl

Origin of Product

United States

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